CWHM-505 HCl is derived from a series of chemical modifications of existing antimalarial compounds. Its classification falls under the category of pharmaceutical agents specifically targeting Plasmodium falciparum, the causative agent of malaria. This compound is part of ongoing research aimed at discovering new therapeutic options to combat malaria, especially in light of rising resistance to current treatments .
The synthesis of CWHM-505 HCl involves several key steps that utilize established organic chemistry techniques. The process begins with the preparation of a spirohydantoin core, which serves as the foundational structure for the compound.
CWHM-505 HCl possesses a complex molecular structure characterized by its spirocyclic framework.
The structural elucidation can be achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the integrity and composition of the synthesized compound .
CWHM-505 HCl undergoes various chemical reactions that are essential for its synthesis and potential pharmacological activity.
The mechanism by which CWHM-505 HCl exerts its antimalarial effects involves interference with critical biological processes in Plasmodium falciparum.
CWHM-505 HCl targets specific enzymes or pathways within the parasite, disrupting its ability to replicate and survive in the host. The precise molecular interactions are still under investigation but may involve inhibition of metabolic pathways essential for parasite growth .
Understanding the physical and chemical properties of CWHM-505 HCl is crucial for its application in medicinal chemistry.
These properties influence both the formulation and delivery methods for therapeutic use.
CWHM-505 HCl has significant potential applications in scientific research, particularly in drug development for malaria treatment.
Malaria remains a devastating global health crisis, with Plasmodium falciparum causing the majority of fatalities. In 2022 alone, malaria caused approximately 608,000 deaths and 249 million clinical cases worldwide, predominantly affecting children under five years of age in endemic regions [1]. The parasite's complex lifecycle involves asexual replication in human erythrocytes, where it ingests and digests hemoglobin through specialized aspartic proteases, generating amino acids essential for growth and replication [5].
Table 1: Evolution of Antimalarial Drug Resistance
Drug Class | Introduction Year | Resistance Emergence | Primary Resistance Mechanism |
---|---|---|---|
Chloroquine (4-aminoquinoline) | 1949 | 1957 (Thai-Cambodian border) | Mutations in Pfcrt transporter reducing drug accumulation |
Sulfadoxine-Pyrimethamine (Antifolate) | 1967 | Same year (Thailand) | Pfdhfr and Pfdhps mutations decreasing drug binding affinity |
Mefloquine (Quinoline-methanol) | 1989 | 1985 (Asia) | Pfmdr1 gene amplifications enhancing drug efflux |
Artemisinin (Sesquiterpene lactone) | 1970s | 2008 (Greater Mekong) | Kelch13 mutations delaying parasite clearance |
Artemisinin-based combination therapies (ACTs), the current first-line treatments, face expanding resistance across Southeast Asia and Africa. Artemisinin partial resistance manifests as delayed parasite clearance times due to mutations in the Kelch13 gene, compromising the rapid-killing "fast-killing" properties essential for effective treatment [1] [8]. This resistance crisis necessitates novel antimalarial chemotypes with distinct mechanisms of action capable of overcoming existing resistance pathways.
Aspartic proteases represent a chemically validated target class in antimalarial drug discovery due to their indispensable role in parasite metabolism. Plasmodium species express multiple aspartic proteases, including Plasmepsin V (PMV) and signal peptide peptidase (PfSPP), which are essential for hemoglobin digestion during the blood stage infection [2] [6]. The hemoglobin degradation pathway produces free amino acids necessary for protein synthesis while generating toxic heme, which the parasite crystallizes into hemozoin [5].
Aspartic protease inhibitors disrupt this vital metabolic process through a dual mechanism:
Structural studies of aspartic protease-inhibitor complexes (e.g., HIV-1 protease with KNI-272) reveal protonation state asymmetries where one catalytic aspartate remains protonated (Asp-25) while the other is deprotonated (Asp-125). This creates complementary hydrogen-bonding partners for inhibitor interactions [3]. The parasite's aspartic proteases share this catalytic mechanism but possess distinct active site architectures that enable selective targeting.
Drug discovery efforts have shifted from peptidomimetic inhibitors to drug-like scaffolds that maintain potency while improving pharmacokinetic properties. Hybrid target-phenotype screening identified spiropiperidine hydantoins and 4-aryl pyrrolidines as promising scaffolds that inhibit parasite growth while retaining structural motifs capable of engaging the catalytic aspartates [2] [4].
CWHM-505 HCl emerged from systematic optimization of the spiropiperidine hydantoin scaffold identified through mining the Tres Cantos Antimalarial Set (TCAMS). The initial hit TCMDC-124587 (4a) exhibited modest potency (IC₅₀ = 0.940 µM against P. falciparum 3D7). Structure-activity relationship (SAR) studies revealed critical pharmacophore elements:
Table 2: CWHM-505 HCl Optimization from Spiropiperidine Hydantoin Scaffold
Compound | R8 Substituent | Pf3D7 IC₅₀ (µM) | Key SAR Insight |
---|---|---|---|
TCMDC-124587 (4a) | 4′-Methoxybenzyl | 0.940 | Baseline potency |
4e (CWHM-123) | 5′-Chloro-2′-hydroxybenzyl | 0.310 | Phenol hydroxyl critical for 5-fold potency increase |
12k (CWHM-505 HCl) | 4′,5′-Dichloro-2′-hydroxybenzyl | 0.099 | Dichloro substitution enhances hydrophobic contacts |
4g | 5′-Chloro-2′-methoxybenzyl | 2.480 | Methyl-capped phenol loses 25-fold potency |
4f | 5′-Chlorobenzyl (no phenol) | >5.000 | Confirms essential hydrogen-bonding role of phenol |
The lead compound CWHM-505 HCl (12k) incorporates a 4′,5′-dichloro-2′-hydroxybenzyl group that enhances hydrophobic interactions within the target binding pocket. This modification yields exceptional potency against both drug-sensitive and resistant strains:
Remarkably, despite structural similarity to human β-secretase (BACE) inhibitors, CWHM-505 HCl shows >100-fold selectivity over human aspartic proteases (BACE, cathepsins D/E) and does not inhibit Plasmodium plasmepsins II/IV at therapeutic concentrations. This suggests a unique mechanism involving unidentified aspartic protease targets or potential polypharmacology within the protease family [2].
Structural Advantages Over Related Chemotypes:
graph LR A[Spiropiperidine Hydantoins] -->|Metabolic Instability| B[Cleavage Risk at Benzylic Piperidine] A --> C[CWHM-505 HCl] D[4-Aryl Pyrrolidines e.g., CWHM-1008] -->|Improved Metabolic Stability| E[Unsubstituted Pyrrolidine Nitrogen] C --> F[Key Innovations 4',5'-Dichloro Phenol Pharmacophore] C --> G[Retained Potency in Resistant Strains]
The spiropiperidine hydantoin scaffold faces metabolic challenges due to potential cleavage of the benzylic C-N bond. Subsequent work on 4-aryl pyrrolidines (e.g., CWHM-1008) addressed this limitation by eliminating the metabolically vulnerable benzylic position while retaining sub-100 nM potency. These optimized scaffolds maintain the critical protonated nitrogen for aspartate engagement and the phenolic hydrogen-bond donor, demonstrating the pharmacophore's transferability across chemotypes [4].
Table 3: Comparative Profile of Novel Aspartic Protease-Targeting Antimalarials
Parameter | CWHM-505 HCl | CWHM-1008 | Clinical Significance |
---|---|---|---|
Core Structure | Spiropiperidine hydantoin | 4-Aryl-N-benzylpyrrolidine-3-carboxamide | Pyrrolidine avoids metabolic cleavage |
Potency (Pf3D7 IC₅₀) | 0.099 µM | 0.046 µM | Both in nanomolar range |
Resistance Profile | Equipotent in CQ-resistant Dd2 | 21 nM in Dd2 strain | Activity maintained in resistant strains |
Human Protease Inhibition | None detected (BACE, CatD/E) | Not reported | Reduced off-target risk |
Metabolic Stability | Low (presumed from scaffold) | t₁/₂ = 4.4h (mice) | Pyrrolidine enables once-daily dosing |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9